N-(3-cyanophenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-cyanobenzaldehyde with a suitable amine to form an intermediate, which is then cyclized and functionalized to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nature of the substituents introduced.
Scientific Research Applications
N-(3-cyanophenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(3-cyanophenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanophenyl derivatives and hexahydrocinnoline-based molecules. Examples include:
- 3-cyanophenyl isocyanate
- 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
What sets N-(3-cyanophenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide apart is its specific combination of functional groups and its hexahydrocinnoline core. This unique structure provides distinct reactivity and interaction profiles, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-21-16(22)9-13-8-12(5-6-15(13)20-21)17(23)19-14-4-2-3-11(7-14)10-18/h2-4,7,9,12H,5-6,8H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVWPWDRDYTFNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)NC3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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